molecular formula C6H7N3S B1528693 4-Aminopyridine-2-carbothioamide CAS No. 1343641-19-9

4-Aminopyridine-2-carbothioamide

Cat. No.: B1528693
CAS No.: 1343641-19-9
M. Wt: 153.21 g/mol
InChI Key: YHUGYOHZVQQVEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Aminopyridine derivatives have been synthesized and evaluated as potent antiamnesic and cognition-enhancing drugs . The synthesized and purified derivatives were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR .


Molecular Structure Analysis

The molecular structure of 4-AP-2TC includes a pyridine ring with an amino group at the 4th position and a carbothioamide group at the 2nd position.


Chemical Reactions Analysis

In a study, the photocatalytic degradation of 4-aminopyridine using cuprous oxide nanoparticles showed 80% degradation efficiency, 82% chemical oxygen demand removal, and 65% total organic carbon (TOC) removal after 235 minutes of reaction time at pH 3 .

Scientific Research Applications

Antifungal Potency

A series of 2-alkylthiopyridine-4-carbothioamides, related to 4-aminopyridine-2-carbothioamide, have been synthesized and evaluated for their antifungal potency. These compounds demonstrated selective fungistatic activity against dermatophytes, with compounds 5h and 5j showing fair inhibitory activity against yeasts and dermatophytes in vitro. Their microbiological activity appears to be mainly related to the hydrophobicity of the alkyl group in position 2, indicating potential applications in antifungal drug development (Klimesová, Otčenášek, & Waisser, 1996).

Structural and Spectroscopic Analysis

This compound and its derivatives have been the subject of structural and spectroscopic studies, revealing their potential as anti-tubercular agents. Fourier transform Raman and infrared spectroscopy, along with computational methods, have been used to investigate the structure of 2-ethylpyridine-4-carbothioamide. These studies provide insights into the chemical and physical properties of these compounds, supporting their applications in medicinal chemistry (Muthu, Ramachandran, & Uma maheswari, 2012).

Neurological Applications

Research has shown that 4-aminopyridine derivatives, including this compound, can have significant applications in treating neurological disorders. For example, 4-aminopyridine has been used in clinical trials to treat episodic ataxia and related familial episodic ataxias, demonstrating its ability to decrease attack frequency and improve quality of life for patients with these conditions (Strupp et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-Aminopyridine-2-carbothioamide is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their blockade can lead to prolonged action potentials .

Mode of Action

This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by this compound affects the action potential propagation pathway . This results in prolonged action potentials, leading to an increased release of neurotransmitters and enhanced neuronal signaling .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that 4-Aminopyridine, a related compound, is well-tolerated up to 2.6 mg/kg per day . It is also known that nanoformulations of 4-Aminopyridine exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the elongation of action potentials and an increase in the release of neurotransmitters . This leads to enhanced neuronal signaling . In the context of disease, this can lead to improvements in symptoms of neurological disorders .

Safety and Hazards

4-Aminopyridine-2-carbothioamide is classified as hazardous. It is fatal if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled .

Properties

IUPAC Name

4-aminopyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUGYOHZVQQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734493
Record name 4-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343641-19-9
Record name 4-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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